3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
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Overview
Description
3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene is a chemical compound known for its unique structure and properties It is a derivative of indene oxide, characterized by the presence of chlorine atoms at the 3 and 5 positions and a dihydro-indeno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene typically involves the oxidation of indene derivatives. One common method is the reaction of indene with oxygen or hydrogen peroxide in the presence of a suitable catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxide derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indene Oxide: The parent compound, lacking the chlorine substituents.
3,5-dichloroindene: A related compound with similar chlorine substitution but without the oxirene ring.
6,6a-dihydroindeno[1,2-b]oxirene: A similar structure without the chlorine atoms.
Uniqueness
3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
939760-61-9 |
---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C9H6Cl2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2 |
InChI Key |
SBSVJEMBNBKHOX-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C3=C1C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1C2C(O2)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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